molecular formula C13H15NO B040086 3-Ethoxy-4-ethylquinoline CAS No. 117125-18-5

3-Ethoxy-4-ethylquinoline

Cat. No.: B040086
CAS No.: 117125-18-5
M. Wt: 201.26 g/mol
InChI Key: XOOBPYZJMFCCHZ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-ethylquinoline is a quinoline derivative featuring an ethoxy group (-OCH₂CH₃) at position 3 and an ethyl group (-CH₂CH₃) at position 4. Quinoline derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for versatile functionalization .

Properties

CAS No.

117125-18-5

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-ethoxy-4-ethylquinoline

InChI

InChI=1S/C13H15NO/c1-3-10-11-7-5-6-8-12(11)14-9-13(10)15-4-2/h5-9H,3-4H2,1-2H3

InChI Key

XOOBPYZJMFCCHZ-UHFFFAOYSA-N

SMILES

CCC1=C(C=NC2=CC=CC=C21)OCC

Canonical SMILES

CCC1=C(C=NC2=CC=CC=C21)OCC

Synonyms

Quinoline, 3-ethoxy-4-ethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

  • Molecular formula: C₁₃H₁₅NO (estimated based on substituent addition to the quinoline core).
  • Molecular weight : ~201 g/mol (calculated from formula).
  • The ethyl group at position 4 is electron-donating, which may stabilize the quinoline ring and influence solubility in non-polar solvents .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key features of 3-Ethoxy-4-ethylquinoline with structurally related quinoline derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₃H₁₅NO ~201 Ethoxy (C3), Ethyl (C4) Estimated higher lipophilicity due to ethyl group; potential bioactivity
4-Ethoxyquinoline C₁₁H₁₁NO 173.214 Ethoxy (C4) Simpler structure; used as a precursor for pharmaceuticals
7-(2-Ethoxyethoxy)quinoline C₁₃H₁₅NO₂ 217.268 Ethoxyethoxy (C7) Acute toxicity (Category 4 for oral/dermal/inhalation); used in R&D
4-(Ethenyloxy)quinoline C₁₁H₉NO 171.195 Ethenyloxy (C4) Reactive ethenyl group; potential polymerization
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate C₁₂H₁₀ClNO₃ 251.669 Chloro (C6), hydroxy (C4), carboxylate (C3) Polar functional groups; likely bioactive

Functional Group Impact on Properties

Electron-Donating vs. Electron-Withdrawing Groups: Ethyl and methoxy groups enhance solubility in organic solvents, whereas chloro or carboxylate groups increase polarity and aqueous solubility . The ethoxy group in this compound may reduce metabolic stability compared to non-ether analogs .

Toxicity and Handling: 7-(2-Ethoxyethoxy)quinoline () has acute toxicity (Category 4), suggesting similar precautions are warranted for ethoxy-containing quinolines . Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate () may exhibit different toxicity profiles due to its carboxylate moiety .

Synthetic Accessibility :

  • Palladium-catalyzed methods () are efficient for introducing alkoxy/aryl groups but require specialized catalysts .
  • Multi-component reactions () offer rapid diversification but may yield complex mixtures .

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